

An In-depth Technical Guide to the Physicochemical Properties of n-Hexacosane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexacosane

Cat. No.: B166357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **n-Hexacosane** ($C_{26}H_{54}$), a long-chain saturated hydrocarbon. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Molecular and Physical Properties

n-Hexacosane is a linear alkane consisting of 26 carbon atoms.^[1] At standard conditions, it exists as a colorless or white crystalline solid.^{[2][3]} Its nonpolar nature, arising from the uniform distribution of electron density along its hydrocarbon chain, dictates many of its physical characteristics.^[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **n-Hexacosane**.

Identifier	Value	Source(s)
Chemical Name	n-Hexacosane	[1]
Synonyms	Cerane, Alkane C26	[2] [5]
CAS Number	630-01-3	[5]
Molecular Formula	C ₂₆ H ₅₄	[6]
Molecular Weight	366.71 g/mol	[5] [6]
Appearance	Colorless crystals or white solid	[1] [2]

Property	Value	Conditions	Source(s)
Melting Point	55-58 °C (131-136.4 °F)	1 atm	[6] [7] [8]
Boiling Point	412.2 - 420 °C (774 °F)	760 mmHg	[6] [7] [9]
Density	0.800 - 0.8032 g/cm ³	20 °C (68 °F)	[6] [9] [10]
Flash Point	215 °C (419 °F)		[6] [7] [10]
Refractive Index	1.4497	20 °C	[2] [6] [7]
Vapor Pressure	4.69 x 10 ⁻⁷ mmHg	25 °C (extrapolated)	[1]

Solubility Profile

Due to its nonpolar nature, **n-Hexacosane** is practically insoluble in polar solvents like water. [\[11\]](#) It is, however, soluble in nonpolar organic solvents.[\[11\]](#) The principle of "like dissolves like" is central to understanding its solubility behavior.[\[11\]](#)

Solvent	Solubility	Source(s)
Water	Insoluble/Slightly soluble	[2][6][11]
Benzene	Very soluble	[1]
Chloroform	Soluble (0.1 g/mL, clear)	[1][3][6]
Ligroin	Very soluble	[1]
Diethyl Ether	Recrystallization solvent	[2]
Hexane	Soluble	[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **n-Hexacosane**. These are generalized protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid **n-Hexacosane** transitions into a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the **n-Hexacosane** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

- Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
- Pure compounds typically exhibit a sharp melting range of 0.5-1°C.

Boiling Point Determination (Thiele Tube Method)

For high boiling point substances like **n-Hexacosane**, an oil bath in a Thiele tube is a suitable method for determination.

Apparatus:

- Thiele tube
- High-temperature oil (e.g., mineral oil)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle

Procedure:

- Fill the Thiele tube with high-temperature oil to a level above the side arm.
- Place a small amount of **n-Hexacosane** into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density Determination (Gas Pycnometry)

Gas pycnometry provides an accurate determination of the skeletal density of a solid sample by measuring the volume of displaced gas.

Apparatus:

- Gas pycnometer (typically using helium)
- Analytical balance
- Sample cell

Procedure:

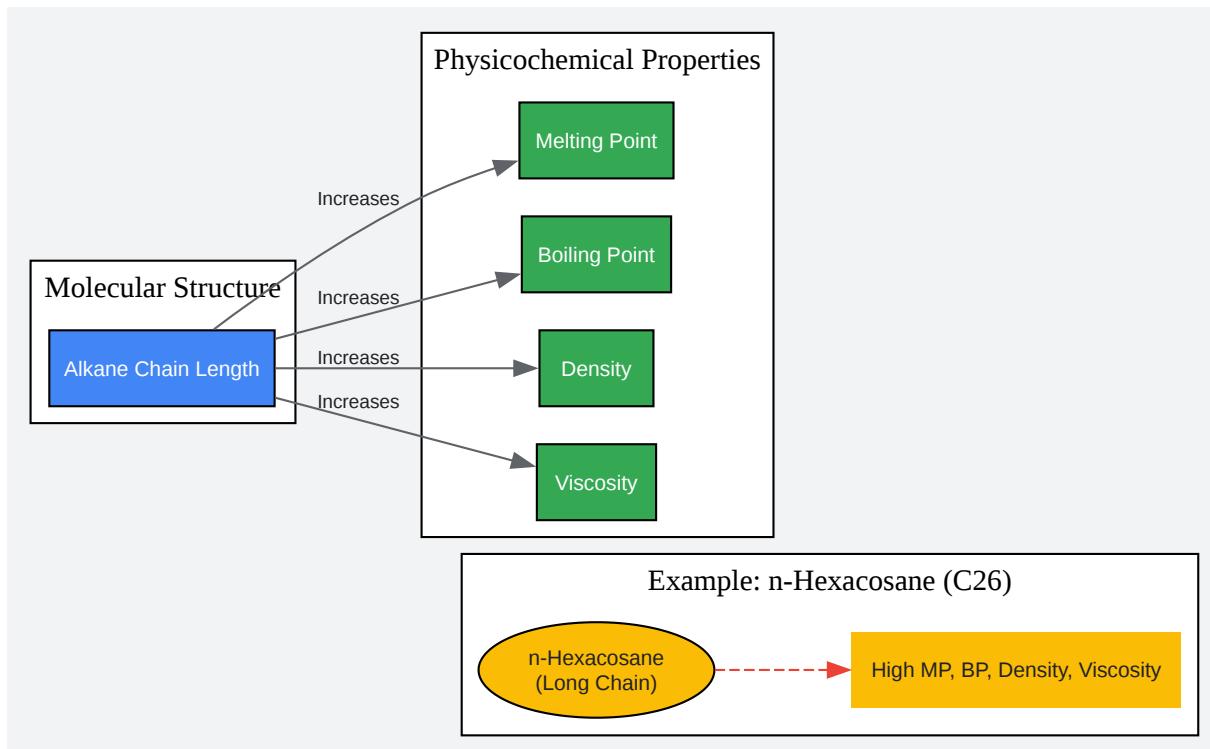
- Calibrate the gas pycnometer according to the manufacturer's instructions.
- Accurately weigh the empty sample cell.
- Place the **n-Hexacosane** sample into the sample cell and reweigh it to determine the mass of the sample.
- Place the sample cell into the analysis chamber of the pycnometer.
- Follow the instrument's automated procedure for purging the chamber and pressurizing it with helium gas.
- The instrument will measure the pressure change as the gas expands into a reference chamber, from which the volume of the sample is calculated based on Boyle's Law.
- The density is then calculated by the instrument's software as the mass of the sample divided by the determined volume.

Refractive Index Determination (Abbe Refractometer)

Since **n-Hexacosane** is a solid at room temperature, its refractive index is measured on a molten sample.

Apparatus:

- Abbe refractometer with a temperature-controlled prism
- Hot plate or water bath
- Glass rod
- Lens paper and ethanol


Procedure:

- Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature above the melting point of **n-Hexacosane** (e.g., 60°C).

- Gently melt a small amount of **n-Hexacosane** in a clean container.
- Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol, ensuring they are completely dry.
- Using a clean glass rod, apply a small drop of the molten **n-Hexacosane** to the surface of the lower prism.
- Close the prisms firmly.
- Adjust the light source and the eyepiece to get a clear view of the scale.
- Rotate the adjustment knob until the light and dark fields meet at the crosshairs in the eyepiece.
- If a colored band is visible, adjust the dispersion corrector to obtain a sharp, colorless dividing line.
- Read the refractive index from the instrument's scale.

Structure-Property Relationship

The physicochemical properties of alkanes are strongly correlated with their molecular structure, specifically the length of the carbon chain. As the chain length increases, the intermolecular van der Waals forces become stronger, leading to predictable trends in physical properties.

[Click to download full resolution via product page](#)

Caption: Relationship between alkane chain length and physical properties.

As illustrated in the diagram, an increase in the number of carbon atoms in an alkane chain, such as in **n-Hexacosane**, leads to higher melting and boiling points, as more energy is required to overcome the stronger intermolecular forces.^{[1][9]} Similarly, the density and viscosity also increase with chain length due to the increased mass per unit volume and greater entanglement between molecules.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. app.ulearngo.com [app.ulearngo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. byjus.com [byjus.com]
- 5. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 6. measurlabs.com [measurlabs.com]
- 7. store.astm.org [store.astm.org]
- 8. Standard - Standard Test Method for Carbonizable Substances in Paraffin Wax ASTM D612 - Svenska institutet för standarder, SIS [sis.se]
- 9. tutorchase.com [tutorchase.com]
- 10. scribd.com [scribd.com]
- 11. en.eeworld.com.cn [en.eeworld.com.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of n-Hexacosane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166357#what-are-the-physicochemical-properties-of-n-hexacosane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com